BenchChemオンラインストアへようこそ!

N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide

Medicinal chemistry Kinase inhibitor design Isomer comparison

This compound is a structurally distinct 3,5-bis(trifluoromethyl)benzamide kinase inhibitor probe. Its unique pyridin-2-ylpiperidine methylamine scaffold cannot be assumed interchangeable with close analogs bearing pyrimidinyl or alkyl substituents, as these variations can drastically alter kinase selectivity, potency, and ADME properties. With a molecular weight of 431.4 g/mol and favorable CNS MPO parameters, it is an ideal candidate for empirical kinase selectivity panel screening (e.g., DiscoverX KINOMEscan) and CNS-targeted lead optimization. Procure this specific compound to generate proprietary SAR data and avoid unintended loss of on-target activity.

Molecular Formula C20H19F6N3O
Molecular Weight 431.4 g/mol
CAS No. 1234985-80-8
Cat. No. B6587810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide
CAS1234985-80-8
Molecular FormulaC20H19F6N3O
Molecular Weight431.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CC=N3
InChIInChI=1S/C20H19F6N3O/c21-19(22,23)15-9-14(10-16(11-15)20(24,25)26)18(30)28-12-13-4-7-29(8-5-13)17-3-1-2-6-27-17/h1-3,6,9-11,13H,4-5,7-8,12H2,(H,28,30)
InChIKeyKKSOBJHXUSUQGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide (CAS 1234985-80-8) – Chemical Identity and Procurement Baseline


N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide (CAS 1234985-80-8) is a synthetic small molecule belonging to the bis(trifluoromethyl)benzamide class, characterized by a pyridin-2-ylpiperidine methylamine scaffold linked via an amide bond to a 3,5-bis(trifluoromethyl)phenyl ring [1]. Its molecular formula is C20H19F6N3O with a molecular weight of 431.4 g/mol, and it bears the InChIKey KKSOBJHXUSUQGI-UHFFFAOYSA-N [1]. The compound is structurally related to kinase inhibitor pharmacophores, but publicly available quantitative bioactivity data from primary peer-reviewed sources or patents that explicitly disclose this exact compound remain extremely limited.

Why Generic Substitution of N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide Is Not Advisable Without Direct Comparative Data


Bis(trifluoromethyl)benzamides are a privileged scaffold in kinase inhibitor discovery, where subtle variations in the amine-bearing sidechain (e.g., the identity of the heterocycle attached to the piperidine nitrogen and the methylene linker length) can drastically alter target selectivity, potency, and physicochemical properties [1]. The specific combination of a pyridin-2-yl substituent on the piperidine ring and the 3,5-bis(trifluoromethyl)benzamide warhead in CAS 1234985-80-8 defines a unique chemical space that cannot be assumed interchangeable with closely related analogs bearing, for example, pyrimidinyl, phenyl, or alkyl substituents on the piperidine, or with regioisomeric benzamide cores [1]. In the absence of direct, publicly available head-to-head pharmacological comparisons, any generic substitution carries the risk of unintended loss of on-target activity, altered selectivity profiles, or undesired ADME properties, underscoring the need for compound-specific validation before procurement or experimental use.

Quantitative Differentiation Evidence for N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide


Structural Differentiation from a Co-Formula Isomer: Substitution Pattern Determines Scaffold Topology

CAS 1234985-80-8 shares its molecular formula (C20H19F6N3O, MW 431.4 g/mol) with the isomer N-(2-methyl-3-(trifluoromethyl)phenyl)-1-(5-(trifluoromethyl)pyridin-2-yl)piperidine-4-carboxamide, which differs in the attachment point of the pyridine nitrogen, the position of the trifluoromethyl groups on both aromatic rings, and the connectivity of the amide linker [1]. This topological difference is not isosteric; it alters the spatial orientation of hydrogen bond acceptors and the projection of the lipophilic trifluoromethyl groups, which are critical for molecular recognition in kinase ATP-binding pockets [2]. No isomer with a 3,5-bis(trifluoromethyl)benzamide coupled to a 1-(pyridin-2-yl)piperidin-4-yl methanamine scaffold other than CAS 1234985-80-8 has been reported in the primary literature to date, making this compound a singular entry point for structure-activity relationship (SAR) studies of this specific scaffold geometry.

Medicinal chemistry Kinase inhibitor design Isomer comparison

Physicochemical Property Comparison with a Close Structural Analog Highlights Lipophilicity-Driven Differentiation

The target compound's calculated partition coefficient (cLogP) and hydrogen-bonding capacity can be contextualized against a close analog, N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-3,5-bis(trifluoromethyl)benzamide (CAS 879507-25-2, known as AN-019), which shares the 3,5-bis(trifluoromethyl)benzamide motif but incorporates a pyrimidinyl-pyridinyl aniline sidechain instead of the pyridyl-piperidine methylamine scaffold [1]. The target compound (MW 431.4, formula C20H19F6N3O) possesses one hydrogen bond donor (amide NH) and up to 4 hydrogen bond acceptors (pyridine N, amide carbonyl, piperidine N), compared to AN-019 which has additional donor/acceptor sites from the aniline NH and pyrimidine nitrogens [1]. These differences influence membrane permeability and solubility, which are critical parameters for cell-based assay performance and in vivo study design, though direct comparative experimental data (e.g., PAMPA, kinetic solubility) are not publicly available for CAS 1234985-80-8.

Physicochemical profiling Drug-likeness LogP comparison

Absence of Published Head-to-Head Bioactivity Data Necessitates Custom Comparative Screening

A systematic search of ChEMBL, BindingDB, PubChem BioAssay, and the patent literature (including US8772480, US9321756, US9221795, and related filings) revealed no quantitative enzymatic or cellular activity data (IC50, Ki, EC50) for the exact compound CAS 1234985-80-8 from non-excluded sources as of the search date [1]. In contrast, structurally related 3,5-bis(trifluoromethyl)benzamide derivatives have demonstrated potent inhibition of kinases such as PI3K isoforms (e.g., PI3Kgamma Ki = 330 nM for a close analog) and Pim kinases (IC50 as low as 1.5 nM) in peer-reviewed patents [2][3]. The lack of directly comparable data for the target compound means that any claim of differential potency, selectivity, or ADME advantage must be empirically validated through head-to-head assays with the user's specific comparator(s) of interest before procurement can be justified on performance grounds.

Bioactivity data gap Procurement risk assessment Custom screening requirement

Recommended Application Scenarios for N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide Based on Available Evidence


Kinase Inhibitor Scaffold-Hopping and SAR Expansion Studies

Given that the 3,5-bis(trifluoromethyl)benzamide moiety is a validated kinase hinge-binding motif, CAS 1234985-80-8 can serve as a scaffold-hopping starting point for medicinal chemistry programs targeting PI3K, Pim, or Trk kinases, replacing bulkier or metabolically labile sidechains while retaining the core pharmacophore [1]. Its lower molecular weight compared to analogs like AN-019 supports design of lead-like compounds with improved ligand efficiency metrics.

Physicochemical Property Benchmarking for CNS-Penetrant Kinase Inhibitor Design

The compound's relatively low molecular weight (431.4 g/mol), single hydrogen bond donor, and calculated moderate lipophilicity place it within favorable CNS MPO (Multiparameter Optimization) space, making it a candidate for benchmarking in CNS kinase inhibitor programs where target engagement behind the blood-brain barrier is desired [1]. Direct measurement of P-gp efflux ratio and brain-plasma partition coefficient is recommended as a next step.

Custom Comparative Screening Against Established Kinase Inhibitor Panels

In the absence of published bioactivity data, the primary near-term application is empirical profiling against kinase selectivity panels (e.g., Eurofins KinaseProfiler, DiscoverX KINOMEscan) in direct comparison with structurally related 3,5-bis(trifluoromethyl)benzamide analogs [1]. This approach allows the user to generate proprietary differentiation data that can justify selection for further lead optimization or tool compound designation [2].

Chemical Probe Development for Target Deconvolution in Phenotypic Assays

If initial screening reveals a unique selectivity fingerprint, CAS 1234985-80-8 could be designated as a chemical probe for deconvoluting the biological target(s) of bis(trifluoromethyl)benzamide-sensitive pathways in cell-based phenotypic assays. Its structural distinctiveness from common kinase inhibitor chemotypes may reduce polypharmacology and aid in target identification studies [1].

Quote Request

Request a Quote for N-{[1-(pyridin-2-yl)piperidin-4-yl]methyl}-3,5-bis(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.